(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Bridged morpholine synthesis N-protecting group strategy Process chemistry

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3; also referenced as 22048-13-1 and 1527519-59-0) is an N-Cbz-protected, enantiomerically pure bridged bicyclic morpholine. The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a conformationally constrained morpholine isostere, offering enhanced three-dimensional character and restricted conformational freedom relative to the parent morpholine ring.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B8055386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
InChIKeyAFSUTCDGMZZMFA-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,4S)-Benzyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane-5-Carboxylate as a Chiral Bridged Morpholine Building Block


(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3; also referenced as 22048-13-1 and 1527519-59-0) is an N-Cbz-protected, enantiomerically pure bridged bicyclic morpholine [1]. The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a conformationally constrained morpholine isostere, offering enhanced three-dimensional character and restricted conformational freedom relative to the parent morpholine ring [2]. This specific (1S,4S) stereoisomer is derived from trans-4-hydroxy-L-proline, a chiral pool starting material that ensures defined absolute configuration [1]. The benzyl carbamate (Cbz) protecting group enables orthogonal deprotection under mild catalytic hydrogenation conditions, distinguishing it from Boc- and benzoyl-protected analogs [3]. The compound finds primary application as a key intermediate in medicinal chemistry programs targeting kinases (mTOR, p38, KSP), CNS disorders, and metabolic diseases [4].

Why (1S,4S)-Benzyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane-5-Carboxylate Cannot Be Interchanged with Its Closest Analogs


The (1S,4S) stereochemistry, N-Cbz protection, and [2.2.1] bridged architecture of this compound each confer distinct and non-interchangeable properties that directly affect downstream synthetic efficiency, biological activity, and physicochemical profiles. The enantiomeric (1R,4R) form produces inhibitors with different selectivity and potency profiles in kinase assays [1]. Alternative N-protecting groups such as Boc require acidic deprotection conditions incompatible with acid-sensitive substrates, while the earlier benzoyl-protected route (Portoghese 1971) delivers 11% lower overall yield (59% vs 70%) over more synthetic steps (7 vs 6) and employs toxic diazomethane [2]. The bridged [2.2.1] scaffold itself offers a fundamentally different conformational landscape compared to regioisomeric bridged morpholines such as 3-oxa-6-azabicyclo[3.1.1]heptane, altering both lipophilicity and target engagement geometry [3]. Substituting with simple morpholine eliminates the conformational constraint that underpins the up to 26,000-fold mTOR selectivity enhancement reported for bridged morpholine-containing inhibitors [1].

Head-to-Head Quantitative Evidence: (1S,4S)-Benzyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane-5-Carboxylate vs. Key Comparators


Synthetic Yield: Cbz-Protected Route Outperforms Benzoyl-Protected Route by 11 Absolute Percentage Points

Zhang et al. (2014) reported a direct head-to-head synthetic comparison between their newly developed Cbz-protected route and the previously published benzoyl-protected route (Portoghese 1971) for producing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core [1]. The Cbz route achieved 70% overall yield in 6 steps using mild conditions, compared to 59% overall yield in 7 steps for the benzoyl route, which required toxic diazomethane for methyl ester formation and tedious benzoyl deprotection [1]. The Cbz protecting group is removed smoothly by catalytic hydrogenation, offering a greener and safer deprotection strategy [1].

Bridged morpholine synthesis N-protecting group strategy Process chemistry Green chemistry

mTOR Selectivity: Bridged Morpholine Scaffold Delivers up to 26,000-Fold Enhancement vs. Parent Morpholine

Zask et al. (2009) demonstrated that replacing morpholine with bridged morpholine in pyrazolopyrimidine-based ATP-competitive inhibitors dramatically improved mTOR target selectivity [1]. Analogues bearing bridged morpholines achieved subnanomolar mTOR IC50 values and up to 26,000-fold selectivity versus PI3Kα [1]. Molecular modeling attributed this to the bridged morpholine accessing a deeper hydrophobic pocket in mTOR created by a single amino acid difference (Phe961Leu) between PI3K and mTOR [1]. A specific inhibitor incorporating the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold was subsequently reported with an mTOR IC50 of 35 nM in a rat brain mTOR/p70S6K-GST phosphorylation ELISA assay [2].

mTOR kinase inhibition PI3K selectivity Kinase drug discovery Scaffold hopping

Lipophilicity Modulation: Bridged [2.2.1] Scaffold Offers +0.94 LogP Shift Relative to Parent Morpholine

The unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a measured/calculated LogP of 0.0759 (LogP 0.0759, PSA 21.26 Ų) [1], compared to morpholine with a LogP of -0.86 [2]. This represents a ΔLogP of approximately +0.94 units, placing the bridged scaffold in a more lipophilic and potentially more CNS-penetrant physicochemical space while retaining similar polar surface area [1][2]. The N-benzyl carbamate substituent on the target compound further increases lipophilicity (predicted LogP of the 5-benzyl analog = 1.6, XLogP3) [3], offering tunable lipophilicity through protecting group selection.

Lipophilicity optimization CNS drug design Physicochemical property tuning Bioisostere

Enantiomer-Dependent Biological Activity: (1S,4S) and (1R,4R) Forms Yield Distinct Potency and Selectivity Profiles

Portoghese and Turcotte (1971) established the foundational stereochemical principles for the 2-oxa-5-azabicyclo[2.2.1]heptane system, demonstrating that epimeric quaternary N-Me-N-benzyl derivatives exhibit distinct anticholinergic activities and that the N-substituted bicyclic system undergoes highly stereoselective quaternization [1]. In the kinase inhibitor context, Zask et al. (2009) explicitly reported that 'chiral morpholines gave inhibitors whose enantiomers had different selectivity and potency profiles' in mTOR inhibition [2]. The (1S,4S) configuration is derived directly from trans-4-hydroxy-L-proline, a naturally occurring and inexpensive chiral amino acid, ensuring reliable access to enantiomerically pure material without resolution steps [3].

Chiral switch Enantioselective synthesis Stereochemistry-activity relationship Kinase selectivity

Protecting Group Orthogonality: Cbz Enables Mild Catalytic Hydrogenation Deprotection Incompatible with Boc Strategy

The Cbz protecting group on the target compound can be removed by catalytic hydrogenation (H₂, Pd/C) under neutral conditions [1], whereas the Boc group on the alternative 5-tert-butyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane requires acidic conditions (TFA or HCl) for deprotection [2]. This orthogonality is critical when the downstream synthetic sequence contains acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers, acetals) [1]. Additionally, the benzoyl-protected route (Portoghese 1971) required harsh basic hydrolysis for deprotection, limiting functional group compatibility [1]. The Cbz strategy therefore offers the greatest synthetic flexibility among the three historically reported N-protection approaches for this scaffold [1].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis compatibility Peptide mimetic

Procurement-Driven Application Scenarios for (1S,4S)-Benzyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane-5-Carboxylate


Kinase Inhibitor Lead Optimization: mTOR-Selective and p38-Directed Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should procure this building block when scaffold-hopping from morpholine to a bridged morpholine is warranted by selectivity data. Zask et al. (2009) demonstrated that bridged morpholine incorporation into pyrazolopyrimidine cores delivered up to 26,000-fold mTOR selectivity over PI3Kα, with subnanomolar mTOR IC50 values [1]. A specific (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-containing triazine inhibitor achieved an mTOR IC50 of 35 nM in cellular assay [2]. The scaffold is also validated for p38 kinase inhibitor programs, where the 2-oxa-5-azabicyclo[2.2.1]heptane core has been used as a reactant in diaza/aza/phthalazine p38 inhibitor synthesis [3].

Conformationally Constrained Amino Acid and Peptide Mimetic Synthesis

Research groups synthesizing backbone-constrained γ-amino acid analogues or rigidified peptide mimetics should select this compound for its well-precedented use as a carbon-atom bridged morpholine platform. Garsi et al. (2022) demonstrated a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as conformationally constrained amino acid analogues, starting from 4R-hydroxy-L-proline [1]. The Cbz protecting group on the target compound enables orthogonal deprotection strategies compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows [2]. The rigid [2.2.1] scaffold locks the morpholine oxygen and nitrogen lone pairs in defined spatial orientations that differ from flexible morpholine, enabling rational design of hydrogen-bonding interactions [3].

CNS Drug Discovery Requiring Balanced Lipophilicity and Reduced P-gp Efflux

CNS medicinal chemistry programs seeking morpholine replacements with enhanced passive permeability should evaluate this building block. The core scaffold LogP of 0.0759 [1] offers a +0.94 log unit increase versus morpholine (LogP -0.86) [2], moving into more favorable CNS physicochemical space while maintaining comparable polar surface area (~21.3 Ų) [1][2]. This balanced profile potentially improves blood-brain barrier penetration without incurring the P-gp efflux liability often associated with highly basic secondary amines. The 5-benzyl-substituted analog has a predicted XLogP3 of 1.6 [3], demonstrating that further lipophilicity tuning is achievable through N-substituent variation, with the Cbz group serving as both a protecting group and a lipophilicity modulator.

Industrial-Scale Synthesis of Bridged Morpholine Intermediates for Generic API Manufacturing

Process chemistry groups scaling up bridged morpholine intermediates should procure the Cbz-protected variant based on the demonstrated synthetic efficiency advantage. Zhang et al. (2014) achieved a 70% overall yield over 6 steps from inexpensive trans-4-hydroxy-L-proline, representing an 11% absolute yield improvement over the legacy benzoyl route (59%, 7 steps) [1]. Critically, the Cbz route eliminates diazomethane, a toxic, explosive, and industrially undesirable reagent required in the Portoghese protocol [1]. All reactions proceed under mild conditions, and the Cbz group is removed by catalytic hydrogenation—a standard, scalable unit operation in pharmaceutical manufacturing [1]. Vendors including AKSci (95% purity), Fluorochem (98% purity for the (1R,4R) enantiomer), and Parchem supply this compound at research to bulk quantities, with multiple CAS numbers (787640-37-3, 22048-13-1) reflecting its commercial availability [4][5].

Quote Request

Request a Quote for (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.